1-Chloroethyl sulfochloridate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethyl sulfochloridate, can be synthesized through the reaction of chlorosulfuric acid with 1-chloroethanol. The reaction typically occurs under controlled conditions to prevent decomposition and ensure high yield. The general reaction is as follows:
ClSO3H+ClCH2CH2OH→ClCH2CH2OSO2Cl+H2O
Industrial Production Methods
Industrial production of chlorosulfuric acid, 1-chloroethyl ester, involves the chlorination of sulfuric acid followed by esterification with 1-chloroethanol. The process is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl sulfochloridate, undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form sulfuric acid and 1-chloroethanol.
Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation: Can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Sulfuric acid and 1-chloroethanol.
Substitution: Corresponding sulfonate esters or amides.
Oxidation: Sulfonic acids.
Scientific Research Applications
1-Chloroethyl sulfochloridate, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chlorosulfuric acid, 1-chloroethyl ester, involves its reactivity with nucleophiles. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and amides through substitution reactions .
Comparison with Similar Compounds
1-Chloroethyl sulfochloridate, can be compared with other similar compounds such as:
Chlorosulfonic acid: Similar in reactivity but lacks the ester group.
Sulfuryl chloride: Similar in terms of chlorination but differs in its reactivity and applications.
Sulfuric acid esters: Similar in structure but vary in the alkyl or aryl groups attached to the ester.
This compound, is unique due to its combination of chlorosulfonic acid and ester functionalities, making it highly versatile in various chemical reactions and applications .
Properties
CAS No. |
90906-61-9 |
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Molecular Formula |
C2H4Cl2O3S |
Molecular Weight |
179.02 g/mol |
IUPAC Name |
1-chloro-1-chlorosulfonyloxyethane |
InChI |
InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |
InChI Key |
SMUHJMMCLGTTSJ-UHFFFAOYSA-N |
SMILES |
CC(OS(=O)(=O)Cl)Cl |
Canonical SMILES |
CC(OS(=O)(=O)Cl)Cl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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